Balicatib maleate
Description
Significance of Cathepsin K as a Lysosomal Cysteine Protease in Bone Remodeling
Cathepsin K is a potent protease predominantly expressed in osteoclasts, the cells responsible for breaking down bone tissue. frontiersin.orgtandfonline.com Its primary function is the degradation of type I collagen, the main organic component of the bone matrix. mdpi.comfrontiersin.org This process occurs within the acidic microenvironment of the resorption lacunae, a sealed-off space between the osteoclast and the bone surface. mdpi.com The unique ability of cathepsin K to cleave the triple helical structure of collagen distinguishes it from other proteases and underscores its critical role in bone resorption. mdpi.comnih.gov The expression of cathepsin K is regulated by the RANKL-RANK signaling pathway, a crucial pathway for osteoclast formation and activation. frontiersin.org
Pathophysiological Role of Cathepsin K in Bone Metabolic Disorders
Dysregulation of cathepsin K activity is implicated in several bone metabolic disorders. researchgate.net Overexpression or increased activity of cathepsin K leads to excessive bone resorption, a hallmark of conditions like osteoporosis. nih.govoaepublish.com In such diseases, the imbalance between bone resorption and formation results in reduced bone mass, deterioration of bone microarchitecture, and an increased risk of fractures. tandfonline.comnih.gov The link between cathepsin K and bone disease is further solidified by the rare genetic disorder pycnodysostosis, which is caused by mutations in the cathepsin K gene. nih.govpnas.org This condition is characterized by osteosclerosis (increased bone density) due to impaired osteoclast function, highlighting the enzyme's essential role in normal bone turnover. nih.govpnas.org
Overview of Cathepsin K Inhibitors in Drug Discovery Research
The central role of cathepsin K in bone resorption has made it an attractive target for the development of anti-resorptive therapies for osteoporosis. frontiersin.orgnih.gov The goal of cathepsin K inhibitors is to selectively block the enzyme's activity, thereby reducing bone breakdown without significantly affecting bone formation. frontiersin.orgoup.com This approach is distinct from other anti-resorptive agents. nih.gov Over the years, numerous cathepsin K inhibitors have been developed and have entered clinical trials. mdpi.comnih.gov However, the development of these inhibitors has faced challenges, and to date, no cathepsin K inhibitor has received FDA approval. mdpi.com
Several compounds, including odanacatib (B1684667), ONO-5334, and balicatib (B1667721), have been investigated. mdpi.com While showing promise in increasing bone mineral density (BMD) and reducing bone resorption markers, their development has been halted for various reasons, including safety concerns. mdpi.comfrontiersin.org For instance, the development of odanacatib was stopped due to an increased risk of stroke, while balicatib's development was terminated because of off-target effects. mdpi.comfrontiersin.org
Academic Research Context of Balicatib Maleate (B1232345) as a Selective Cathepsin K Inhibitor
Balicatib maleate, also known as AAE581, emerged from drug discovery programs as a potent and selective inhibitor of cathepsin K. ncats.ioontosight.ai It was developed by Novartis for the potential treatment of osteoporosis and knee osteoarthritis. frontiersin.orgncats.io Balicatib functions by specifically targeting and inhibiting the activity of cathepsin K. ontosight.ai Research has shown that balicatib is a potent inhibitor of human cathepsin K. tocris.com
In preclinical studies, balicatib demonstrated the ability to inhibit bone turnover and decrease bone formation rates. medchemexpress.com Clinical trials were initiated to evaluate its efficacy in treating bone disorders. tandfonline.com However, the development of balicatib was discontinued (B1498344) during Phase II trials due to the emergence of morphea-like skin changes in some patients. frontiersin.orgnih.gov These skin reactions were considered a likely dose-related adverse effect. nih.gov This has led to further investigation into the expression and function of cathepsin K in other tissues, such as the skin, and has highlighted the challenges of achieving tissue-specific inhibition. nih.gov
Interactive Data Table: Properties of Balicatib
| Property | Value |
| Chemical Name | N-[1-(Cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide |
| Molecular Formula | C23H33N5O2 |
| Molecular Weight | 411.54 g/mol |
| CAS Number | 354813-19-7 |
| IC50 (human cathepsin K) | 1.4 nM |
| IC50 (rat cathepsin K) | 56 nM |
| IC50 (mouse cathepsin K) | 480 nM |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
843609-18-7 |
|---|---|
Molecular Formula |
C27H37N5O6 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C23H33N5O2.C4H4O4/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24;5-3(6)1-2-4(7)8/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JFRMJUKQMPDVEF-BTJKTKAUSA-N |
Isomeric SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Cathepsin K Inhibition by Balicatib Maleate
Enzymatic Specificity and Kinetic Profile Against Human Cathepsin K
Balicatib (B1667721) demonstrates high potency against human cathepsin K. In enzymatic assays using the purified enzyme, balicatib exhibits inhibitory activity in the low nanomolar range. Reported IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for human cathepsin K are 1.4 nM and 22 nM. medchemexpress.comglpbio.comprobechem.com Kinetic studies have characterized balicatib as a reversible, tight-binding inhibitor of cathepsin K. nih.gov This potent and specific inhibition of the enzyme's activity is the primary basis for its pharmacological effect on bone tissue.
Selectivity Profile Against Other Cysteine Cathepsins (e.g., B, L, S)
In in vitro enzymatic assays, balicatib displays significant selectivity for cathepsin K over other related cysteine cathepsins, such as cathepsins B, L, and S. glpbio.com One study reported IC50 values of 2.9 µM for cathepsin S, 61 nM for cathepsin B, and 48 nM for cathepsin L, compared to 22 nM for cathepsin K. medchemexpress.commedchemexpress.com Another source indicates over 300-fold selectivity for cathepsin K over cathepsins L, B, and S. rndsystems.com
However, this high selectivity observed in purified enzyme assays is dramatically reduced in cell-based assays. nih.gov This discrepancy is attributed to the compound's lysosomotropic properties, which cause it to accumulate in acidic cellular compartments like lysosomes, where these enzymes reside. nih.govnih.gov This accumulation leads to off-target inhibition of cathepsins B, L, and S within the cellular environment. frontiersin.org
| Enzyme | IC50 Value (nM) | Reference |
|---|---|---|
| Cathepsin K | 1.4 / 22 | medchemexpress.comglpbio.com |
| Cathepsin B | 61 | medchemexpress.com |
| Cathepsin L | 48 | medchemexpress.com |
| Cathepsin S | 2900 | medchemexpress.com |
Structural Basis of Cathepsin K Substrate Recognition and Catalysis
Cathepsin K is a member of the papain-like cysteine protease family. mdpi.com It is synthesized as an inactive pre-proenzyme of 329 amino acids, which is processed into a mature catalytic domain of 215 amino acids. mdpi.comfrontiersin.org The three-dimensional structure of the mature enzyme features a characteristic V-shaped active site cleft located at the interface of its two domains. mdpi.com
The catalytic activity of cathepsin K relies on a catalytic dyad within this cleft, composed of Cysteine-25 (Cys25) and Histidine-162 (His162). mdpi.com The Cys25 residue acts as a nucleophile, facilitated by the His162 residue, to form a thiolate–imidazolium ion pair that is essential for peptide bond cleavage. mdpi.com
The unique substrate specificity of cathepsin K, particularly its potent collagenolytic activity, is determined by specific amino acid residues lining the active site. A distinctive feature of cathepsin K is its preference for a proline residue at the P2 position of its substrates, a primary determinant of its specificity. nih.gov The S2 subsite of the enzyme, which accommodates this proline, is shaped by key residues, including Tyr67. mdpi.comnih.gov The unique ability of cathepsin K to cleave triple-helical collagen at multiple sites distinguishes it from other cysteine proteases. mdpi.com
| Residue | Function | Reference |
|---|---|---|
| Cysteine-25 (Cys25) | Catalytic nucleophile, part of the catalytic dyad. | mdpi.com |
| Histidine-162 (His162) | General base, part of the catalytic dyad. | mdpi.com |
| Tyrosine-67 (Tyr67) | Plays a crucial role in defining substrate specificity, particularly in the S2 subsite. | mdpi.comnih.gov |
| Leucine-208 (Leu208) | Contributes to defining substrate specificity. | mdpi.com |
Mechanistic Insights into Balicatib Maleate's Inhibitory Action
Balicatib is a peptidomimetic inhibitor that features an electrophilic nitrile "warhead". nih.govtandfonline.com This functional group is crucial for its inhibitory mechanism. The nitrile group interacts with the catalytic Cys25 residue in the active site of cathepsin K. nih.gov This interaction leads to the formation of a reversible, covalent thioimidate adduct between the inhibitor and the enzyme. tandfonline.com This covalent modification of the active site cysteine effectively blocks the enzyme's catalytic activity, preventing it from binding and degrading its natural substrates like type I collagen. ontosight.ai
Cellular and Subcellular Distribution of Balicatib Maleate (B1232345): Lysosomotropic Properties
A key characteristic influencing the cellular activity of balicatib is its lysosomotropic nature. mdpi.comnih.gov As a basic and lipophilic compound, balicatib readily crosses cell membranes and subsequently becomes protonated and trapped within the acidic environment of lysosomes (pH ~4.5). nih.govmdpi.com This leads to a significant accumulation of the inhibitor within this organelle, which is the primary site of action for cathepsin K and other target cathepsins. glpbio.comnih.gov
This accumulation explains why balicatib shows greater potency in cell-based assays than would be predicted from purified enzyme assays alone. nih.govnih.gov The high concentration within the lysosome enhances its inhibitory effect not only on cathepsin K but also on other cathepsins like B, L, and S that are also present. nih.govfrontiersin.org This lysosomal trapping ultimately reduces the functional selectivity of balicatib in a cellular context, contributing to off-target effects. nih.govnih.gov The accumulation of radiolabeled [14C]-balicatib in fibroblasts has been shown to be blocked by pre-treatment with ammonium (B1175870) chloride (NH4Cl), a compound that raises lysosomal pH, which is consistent with its lysosomotropic properties. nih.gov
Preclinical Pharmacological Investigations of Balicatib Maleate
In Vitro Cellular Assays for Cathepsin K Activity Modulation
In vitro studies have been fundamental in elucidating the potency, selectivity, and cellular effects of balicatib (B1667721) maleate (B1232345). These assays provide a controlled environment to study the direct interaction of the compound with its target enzyme and its subsequent effects on cell function.
Osteoclast-Derived Cell Line Studies
Balicatib has demonstrated potent inhibition of human cathepsin K in enzymatic assays. As a basic peptidic nitrile compound, it has shown an IC50 (half-maximal inhibitory concentration) value of 1.4 nM for human cathepsin K. researchgate.net Another source reports an IC50 of 22 nM. medchemexpress.com These studies highlight its high potency at the enzymatic level.
The selectivity of balicatib is a critical aspect of its preclinical profile. In enzymatic assays, it has shown high selectivity for cathepsin K over other related cysteine proteases. researchgate.net
| Cathepsin Target | IC50 (nM) | Selectivity vs. Cathepsin K (Fold) |
| Cathepsin K | 1.4 | - |
| Cathepsin B | >4800 | >4,800 |
| Cathepsin L | >500 | >500 |
| Cathepsin S | >65,000 | >65,000 |
| Data sourced from in vitro enzymatic assays. researchgate.net |
Studies using osteoclast-derived cell lines, such as those differentiated from RAW264.7 cells or human peripheral blood mononuclear cells, are crucial for understanding the effect of inhibitors on bone resorption. plos.orgresearchgate.net While specific quantitative data on balicatib's direct inhibition of resorption pits in these specific cell lines is not detailed in the provided search results, its potent enzymatic inhibition of cathepsin K strongly suggests it would effectively reduce the bone-resorbing activity of these cells. The function of osteoclasts is to degrade bone, and cathepsin K is the key enzyme in this process. nih.gov Therefore, inhibiting this enzyme with balicatib is expected to directly impair the primary function of osteoclasts.
Fibroblast-Based Enzyme Occupancy Assays
While cathepsin K is most abundant in osteoclasts, it is also expressed in other cells, including dermal fibroblasts. researchgate.net Cell-based enzyme occupancy assays are used to determine how effectively an inhibitor engages with its target enzyme within a living cell. Interestingly, the cellular potency of balicatib in fibroblasts is greater than what would be predicted from purified enzyme assays alone. nih.gov
This enhanced cellular activity is attributed to the lysosomotropic properties of balicatib. nih.govnih.gov As a basic compound, balicatib accumulates in the acidic environment of lysosomes, the primary location of active cathepsin K. nih.govmdpi.com This accumulation leads to a higher localized concentration of the inhibitor at the site of the target enzyme. One study demonstrated that the accumulation of radiolabeled balicatib in fibroblasts could be blocked by pre-treating the cells with ammonium (B1175870) chloride (NH4Cl), a compound that neutralizes acidic intracellular compartments, confirming its lysosomotropic nature. nih.gov
However, this accumulation can also lead to off-target effects. The high concentration of balicatib within lysosomes can reduce its selectivity against other cathepsins, such as B and L, which are also present in these organelles and are expressed in skin-derived cells. researchgate.netnih.gov This loss of selectivity in the cellular context is believed to be a contributing factor to the morphea-like skin reactions observed in clinical trials, as it may impair the normal degradation of extracellular matrix proteins by fibroblasts. researchgate.net
Effects on Collagen Degradation and Bone Resorption Markers in Cell Cultures
The primary role of cathepsin K in osteoclasts is the degradation of type I collagen. nih.gov Therefore, a direct consequence of balicatib's inhibitory activity is the reduction of collagen breakdown. In cultures of human dermal fibroblasts, treatment with balicatib at concentrations up to 10 μM resulted in less than a 1.5-fold accumulation of Type I collagen, indicating an effect on collagen turnover in these cells. medchemexpress.com
In the context of bone, the activity of osteoclasts releases specific collagen fragments that serve as biochemical markers of bone resorption. The most common markers are C-terminal cross-linking telopeptides of type I collagen (CTX-I) and N-terminal cross-linking telopeptides of type I collagen (NTX-I). nih.govnih.gov Cell culture systems where osteoclasts are grown on bone or dentin slices are used to measure the release of these markers into the culture medium. nih.gov While specific data from such in vitro assays for balicatib are not available in the search results, clinical studies have shown that balicatib treatment leads to a significant dose-dependent reduction in serum CTX and urinary NTX levels. researchgate.net A 50 mg dose was reported to decrease s-CTX by 61% and u-NTX by 55% after one month, reflecting a potent inhibition of bone resorption in vivo. tandfonline.com This strongly implies that in a cell culture setting, balicatib would similarly inhibit the release of these markers from osteoclasts actively resorbing bone substrates.
| Bone Resorption Marker | In Vivo Reduction |
| Serum CTX-I | 61% |
| Urinary NTX-I | 55% |
| Data from a phase II clinical study, reflecting the compound's activity. tandfonline.com |
Ex Vivo Tissue Model Studies
Ex vivo models use tissues or organs cultured outside the body in a controlled laboratory environment. These models bridge the gap between in vitro cell culture and in vivo animal studies by maintaining the complex, three-dimensional architecture and cellular diversity of the native tissue. nih.gov
Analysis of Bone Turnover in Explanted Tissues
The analysis of bone turnover in explanted tissues involves histomorphometry, a quantitative examination of bone samples. This technique provides static and dynamic parameters of bone remodeling. While the provided search results focus heavily on in vivo studies in monkeys, the findings from these studies on explanted tissues are directly relevant. nih.gov
In Vivo Animal Model Studies for Bone Metabolism
Preclinical evaluation of balicatib maleate in living animal models has been crucial in understanding its effects on bone metabolism. These studies have primarily utilized models that replicate the conditions of human osteoporosis, allowing for a detailed investigation of the compound's therapeutic potential.
Ovariectomized Rodent Models of Osteoporosis
The ovariectomized (OVX) rodent, particularly the rat, is a widely accepted and FDA-recommended preclinical model for postmenopausal osteoporosis. This model mimics the estrogen deficiency-induced bone loss seen in postmenopausal women, characterized by an imbalance where bone resorption exceeds formation, with a more significant impact on cancellous than cortical bone. Following ovariectomy, rats exhibit a rapid initial phase of bone loss that later slows, sharing key similarities with the human condition. While this model is standard for evaluating novel osteoporosis therapies, specific studies detailing the effects of this compound in ovariectomized rodent models are not extensively available in publicly accessible scientific literature.
Non-Human Primate Models of Bone Loss
To assess the efficacy of balicatib, comprehensive studies were conducted using the ovariectomized non-human primate model, which closely mirrors human postmenopausal bone loss. In a significant long-term study, adult female cynomolgus monkeys (Macaca fascicularis) underwent bilateral ovariectomies to induce estrogen deficiency. researchgate.net These animals were then treated with balicatib for 18 months. researchgate.net
The study demonstrated that balicatib partially prevented the bone mineral density (BMD) loss induced by ovariectomy. researchgate.net In the spine, animals that underwent ovariectomy and received a placebo lost BMD, whereas balicatib-treated animals experienced gains in BMD, placing their results intermediate between the sham-operated and ovariectomized control groups. researchgate.net In the femur, all balicatib treatment groups showed a significant increase in BMD gain compared to the ovariectomized controls; in fact, the mean BMD values in these groups were even higher than those in the sham-operated group. researchgate.net
| Skeletal Site | Parameter | Effect of Balicatib |
|---|---|---|
| Vertebra (Cancellous Bone) | Bone Formation Rate/Bone Surface (BFR/BS) | Completely prevented ovariectomy-induced increases nih.gov |
| Femur (Cancellous Bone) | Bone Formation Rate/Bone Surface (BFR/BS) | Completely prevented ovariectomy-induced increases nih.gov |
| Vertebra (Osteonal & Endocortical Bone) | Bone Formation Rate | Significantly decreased nih.govcreative-biolabs.com |
| Femur (Periosteal Surface) | Periosteal Bone Formation Rate (Ps.BFR) | Significantly increased researchgate.net |
Evaluation of Bone Resorption and Formation Biomarkers in Animal Studies
The analysis of biochemical markers of bone turnover in blood and urine is a standard method for assessing the pharmacodynamic effects of treatments for bone disorders. In preclinical studies, balicatib demonstrated a clear impact on these biomarkers. As an inhibitor of cathepsin K, the primary enzyme responsible for the degradation of bone collagen by osteoclasts, balicatib is expected to reduce markers of bone resorption. nih.gov
Clinical studies that followed these animal models confirmed that balicatib leads to a dose-dependent reduction in bone resorption markers such as C-telopeptides of type I collagen (CTx) and N-terminal telopeptides of type I collagen (NTx). researchgate.net Notably, this reduction in resorption markers was not accompanied by a significant change in bone formation markers. researchgate.net This uncoupling of bone resorption and formation is a key characteristic of cathepsin K inhibitors, distinguishing them from other antiresorptive therapies like bisphosphonates, which typically suppress both processes. nih.gov
Impact on Osteoclast Biology and Osteoclast-Osteoblast Communication in Animal Models
Balicatib's mechanism of action directly targets the osteoclast. By inhibiting cathepsin K, it interferes with the osteoclast's ability to degrade the organic matrix of bone, thereby reducing bone resorption. nih.gov However, the effects extend beyond simple inhibition of resorption and influence the critical communication between osteoclasts and bone-forming osteoblasts. 2minutemedicine.com
Bone remodeling is a coupled process where osteoclast activity signals for subsequent bone formation by osteoblasts. Cathepsin K inhibitors like balicatib appear to alter this process in a favorable way. By inhibiting collagen degradation, the resorption pits created by osteoclasts are lined with undigested collagen. 2minutemedicine.com This altered surface is thought to be more attractive to osteoblast lineage cells, promoting their migration to the resorption site and enhancing the initiation of bone formation. 2minutemedicine.com This mechanism helps explain the observation in animal models that while bone resorption is inhibited, bone formation is maintained or even stimulated at certain sites. nih.gov2minutemedicine.com This modulation of osteoclast-osteoblast communication underscores the unique potential of balicatib to not only prevent bone loss but also to support the maintenance of bone formation. 2minutemedicine.com
Medicinal Chemistry and Inhibitor Design Principles
Synthetic Routes for Balicatib (B1667721) Maleate (B1232345) and Analogues
The synthesis of peptidomimetic inhibitors like Balicatib typically involves established peptide coupling techniques combined with the synthesis of specialized, non-natural amino acid fragments. The general approach focuses on constructing a backbone that correctly positions key functional groups within the enzyme's active site pockets (S1, S2, S3).
A central feature of Balicatib is its cyanamide (B42294) moiety, which acts as a reversible covalent "warhead" that interacts with the active site Cys25. tandfonline.comh-brs.de The synthetic challenge lies in integrating this reactive group into a stable dipeptide-like scaffold. While specific proprietary synthetic routes for Balicatib are not fully public, the synthesis of its analogues often involves multi-step sequences. For example, the creation of analogues has explored bioisosteric replacement of subunits to improve properties. One such approach involved an electrochemical method using an anodic decarboxylation-intramolecular etherification to create novel tetrahydropyran (B127337) (THP)-containing amino acid derivatives. researchgate.net This Hofer-Moest reaction allowed for the replacement of a cyclohexyl scaffold in a Balicatib analogue, aiming to reduce lipophilicity. researchgate.net
The synthesis of related inhibitor scaffolds, such as 1,3-bis(acylamino)-2-propanones, has been detailed and relies on standard peptide chemistry methods, demonstrating the adaptability of these techniques in creating diverse Cat K inhibitors. acs.orgacs.org
Structure-Activity Relationship (SAR) Studies of Cathepsin K Inhibitors
The development of Balicatib and other nitrile-based inhibitors has been heavily guided by Structure-Activity Relationship (SAR) studies to optimize interactions with the Cat K active site.
The Nitrile Warhead : The nitrile group is a key electrophilic feature that forms a reversible covalent thioimidate adduct with the catalytic Cys25 residue. tandfonline.commdpi.com This reversible covalent mechanism provides high potency while avoiding permanent enzyme inactivation.
P1 and P2 Moieties : The inhibitor's side chains are designed to fit into the S1 and S2 subsites of the enzyme. For many potent inhibitors, a leucine (B10760876) residue is a preferred P2 moiety, as it fits snugly into the hydrophobic S2 pocket. acs.org The P1 side chain also plays a crucial role in binding and selectivity.
P3 Moiety and Linkers : The P3 region of the inhibitor interacts with the S3 subsite of the enzyme. SAR studies have shown that incorporating five-membered heterocycles as linkers between the P2 and P3 positions can improve potency by optimally placing the P3 group into the S3 pocket. tandfonline.com Furthermore, introducing an NH linker between a P3 aryl group and the P2 leucinamide moiety was found to form a hydrogen bond with the Gly66 residue of Cat K, enhancing the inhibitor's interaction with the enzyme and improving potency over tenfold in certain compounds. tandfonline.comnih.gov
The table below illustrates the inhibitory potency of Balicatib against Cathepsin K from various species.
| Compound | Target Species | IC₅₀ (nM) |
| Balicatib | Human Cathepsin K | 1.4 |
| Balicatib | Rat Cathepsin K | 56 |
| Balicatib | Mouse Cathepsin K | 480 |
| Data sourced from Tocris. bio-techne.com |
Strategies for Enhancing Selectivity and Potency in Inhibitor Design
A primary challenge in developing Cat K inhibitors is achieving high selectivity over other related cysteine proteases, such as Cathepsins B, L, and S, to minimize off-target effects. mdpi.comnih.gov
Targeting Unique Structural Features : Advanced design strategies leverage unique structural aspects of the Cat K active site. For instance, designing inhibitors that occupy both the non-prime (S) and prime (S') binding pockets can significantly increase both potency and selectivity. acs.org
Non-Basic Scaffolds : Early inhibitors often featured basic moieties. However, these basic compounds can accumulate in lysosomes, leading to off-target inhibition. mdpi.comnih.gov A key strategy has been the development of non-basic inhibitors, which maintain potency without the liabilities associated with lysosomotropism. nih.gov
Bioisosteric Replacement : Replacing certain chemical groups with bioisosteres that have similar physical or chemical properties but different atomic compositions is a common strategy. For example, replacing a P2 amide bond with a trifluoroethylamine surrogate was found to be an effective way to enhance potency and selectivity. tandfonline.comnih.gov Similarly, introducing a methyl sulfone substituent at the P3 position has been shown to improve both potency and selectivity. tandfonline.com
The following table shows the selectivity profile of Balicatib against different cathepsins.
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity vs. Cat K |
| Balicatib | Cathepsin K | 22 | 1x |
| Balicatib | Cathepsin B | 2900 | >131x |
| Balicatib | Cathepsin L | 61 | ~3x |
| Balicatib | Cathepsin S | 48 | ~2x |
| Data sourced from MedchemExpress. medchemexpress.com | |||
| Note: IC₅₀ values can vary between different assays and studies. bio-techne.comnih.gov |
Optimization of Physicochemical Properties for Preclinical Efficacy
Beyond potency and selectivity, the "drug-likeness" of an inhibitor is critical for its success. This involves optimizing physicochemical properties to ensure good absorption, distribution, metabolism, and excretion (ADME).
Addressing Lysosomotropism : Balicatib is a basic compound, a property that leads to its accumulation in the acidic environment of lysosomes—a phenomenon known as lysosomotropism. mdpi.comnih.gov While this can increase the inhibitor's concentration at its site of action and enhance cellular potency, it also contributes to a loss of functional selectivity by exposing other lysosomal cathepsins to high concentrations of the drug. mdpi.comnih.gov This was a significant liability for Balicatib and led to a strategic shift in the field toward non-basic inhibitors. mdpi.comnih.gov
Improving Metabolic Stability : Inhibitors must be designed to resist rapid metabolic breakdown. A key strategy in the development of Odanacatib (B1684667), a successor to an earlier compound (L-873724), was to address metabolic liabilities by substituting the P1 and modifying the P2 moieties. nih.govresearchgate.net This resulted in a more metabolically robust inhibitor with a longer half-life in preclinical models. researchgate.net
Reducing Lipophilicity : High lipophilicity can lead to poor solubility and other undesirable properties. In one study, a subunit of a Balicatib analogue was replaced with a tetrahydropyran (THP)-containing amino acid scaffold. researchgate.net This bioisosteric replacement successfully reduced lipophilicity while maintaining low nanomolar inhibitory potency and comparable microsomal stability. researchgate.net
Comparative Analysis of Balicatib Maleate with Other Cathepsin K Inhibitor Scaffolds
Balicatib is a member of the dipeptide nitrile class of inhibitors, but several other chemical scaffolds have been explored to target Cathepsin K.
Balicatib vs. Odanacatib : Odanacatib is another potent nitrile-based Cat K inhibitor that progressed to late-stage clinical trials. tandfonline.comfrontiersin.org Unlike the basic Balicatib, Odanacatib is a non-basic, non-lysosomotropic compound. nih.gov This was a deliberate design choice to improve its safety profile by avoiding the off-target effects associated with lysosomal accumulation. mdpi.comnih.gov Odanacatib generally showed higher selectivity against other cathepsins in whole-cell assays compared to Balicatib. nih.govresearchgate.net The presence of a 4-fluoroleucine side chain at the P2 position was a key structural feature contributing to Odanacatib's high potency and selectivity. nih.gov
Ketone-Based Inhibitors : Scaffolds based on a ketone warhead, such as 1,3-bis(acylamino)-2-propanones, represent another class of reversible inhibitors. acs.org For example, the inhibitor MV061194 features a reversible ketone electrophile and demonstrated high selectivity for Cat K over other cathepsins (Kᵢ > 4000 nM for Cat B and >40,000 nM for Cat L and S). nih.govnih.gov
Ectosteric Inhibitors : A more recent approach involves ectosteric (or allosteric) inhibitors. Unlike active-site-directed inhibitors like Balicatib and Odanacatib, ectosteric inhibitors bind to a site outside the active center. biorxiv.org This can selectively block the enzyme's ability to degrade complex substrates like collagen while potentially allowing it to process smaller substrates, which may avoid some of the side effects seen with active-site inhibitors. biorxiv.org
The table below provides a comparative overview of the inhibitory activity of different Cat K inhibitor scaffolds.
| Inhibitor | Scaffold Type | Cat K IC₅₀ (nM) | Cat L IC₅₀ (nM) | Cat B IC₅₀ (nM) | Cat S IC₅₀ (nM) | Reference |
| Balicatib | Dipeptide Nitrile (Basic) | 1.4 | 503 | 4800 | 65000 | nih.gov |
| Odanacatib | Dipeptide Nitrile (Non-basic) | 0.2 | >1000-fold selective | >1000-fold selective | >300-fold selective | nih.gov |
| L-873724 | Dipeptide Nitrile (Non-basic) | 0.2 | 1480 | 5239 | 265 | tandfonline.comnih.gov |
| Compound 23 | Heterocyclic linker | 0.2 | 352 | 123 | 102 | tandfonline.comnih.gov |
| MV061194 (Kᵢ) | Ketone | 2.5 | >40,000 | >4000 | >40,000 | nih.govnih.gov |
| Note: Potency and selectivity values are from multiple sources and may reflect different assay conditions. |
Drug Discovery and Early Development Considerations for Cathepsin K Inhibitors
Target Identification and Validation Approaches for Cathepsin K
The identification of cathepsin K as a therapeutic target stemmed from its primary role in bone remodeling. tandfonline.com Cathepsin K is highly expressed in osteoclasts, the cells responsible for breaking down bone tissue. mdpi.comtandfonline.com This restricted expression pattern, coupled with its potent ability to degrade type I collagen—the main protein component of the bone matrix—made it an attractive target for intervention in diseases characterized by excessive bone loss. mdpi.comtandfonline.comoaepublish.com
Validation of cathepsin K as a drug target was solidified through several lines of evidence:
Genetic Evidence: The human genetic disorder pycnodysostosis, characterized by high bone mineral density and an increased risk of fractures, is caused by a deficiency in cathepsin K. nih.gov This provided strong evidence of the enzyme's critical role in bone resorption.
Expression Profiling: Studies revealed high levels of cathepsin K expression in tissues associated with bone resorption, such as osteoclasts and synovium from patients with osteoarthritis. karger.com
Preclinical Models: Pharmacological inhibition of cathepsin K in animal models of osteoporosis consistently demonstrated an increase in bone mass and improvement in bone microarchitecture. researchgate.net The observation that inhibiting cathepsin K's activity could prevent bone loss without disrupting bone formation further validated it as a promising therapeutic target. oaepublish.comresearchgate.net
High-Throughput Screening Methodologies for Lead Identification
The search for potent and selective cathepsin K inhibitors heavily relied on high-throughput screening (HTS) methodologies. These techniques allowed for the rapid screening of large compound libraries to identify initial "hits" that could be further developed into lead compounds.
Common HTS approaches for cathepsin K inhibitors include:
Fluorometric Assays: These assays utilize a synthetic peptide substrate linked to a fluorescent molecule (fluorophore). creativebiomart.netabcam.com When active cathepsin K cleaves the substrate, the fluorophore is released, producing a quantifiable fluorescent signal. creativebiomart.netabcam.com The presence of an inhibitor reduces or prevents this cleavage, resulting in a decreased or absent fluorescent signal. creativebiomart.netabcam.com This method is adaptable for HTS, enabling the efficient screening of numerous compounds. creativebiomart.netabcam.com
Computational Screening: Structure-based virtual screening and docking studies have also been employed. researchgate.netplos.org These methods use the known three-dimensional structure of cathepsin K to computationally screen virtual libraries of compounds, predicting which molecules are likely to bind to the enzyme's active site or other critical regions. researchgate.netplos.org This approach can prioritize compounds for experimental testing and guide the design of novel inhibitors. researchgate.net
These screening efforts led to the identification of various chemical scaffolds, including nitrile-based inhibitors, which proved to be a particularly promising class of cathepsin K inhibitors. nih.gov
Preclinical Lead Optimization Strategies for Balicatib (B1667721) Maleate (B1232345)
Balicatib (also known as AAE-581) emerged from a lead optimization program focused on developing a potent and selective cathepsin K inhibitor. nih.gov As a basic peptidic nitrile compound, its development involved extensive structure-activity relationship (SAR) studies to enhance its efficacy and selectivity. nih.govacs.org
Key optimization strategies included:
Introduction of a Nitrile Warhead: Balicatib features a nitrile group that forms a reversible covalent bond with the cysteine residue (Cys25) in the active site of cathepsin K. rsc.org This "warhead" was a key feature for achieving high potency.
P-site Modifications: The structure of balicatib was refined to optimize its interactions with the different subsites (P1, P2, P3) of the cathepsin K active site. For instance, the introduction of a 1,1'-cyclohexyl ring at the P2 position and a piperazine (B1678402) moiety at the P3 position contributed to its high binding affinity and selectivity. nih.gov
These modifications resulted in balicatib having a potent inhibitory activity against human cathepsin K in vitro, with an IC50 value of 1.4 nM. nih.govnih.gov The compound also demonstrated high selectivity against other human cathepsins, such as B, L, and S, in enzymatic assays. nih.govnih.gov
Table 1: In Vitro Selectivity of Balicatib Against Human Cathepsins
| Cathepsin | IC50 (nM) | Fold Selectivity vs. Cathepsin K |
| K | 1.4 | - |
| B | 4800 | > 4,800 |
| L | 503 | > 500 |
| S | 65000 | > 65,000 |
Translational Aspects from Preclinical Findings to Therapeutic Concepts
The promising preclinical profile of balicatib paved the way for its evaluation in human clinical trials. The therapeutic concept was based on the hypothesis that by selectively inhibiting cathepsin K, bone resorption could be reduced, leading to an increase in bone mineral density (BMD) and a lower risk of fractures in patients with osteoporosis.
Preclinical studies in ovariectomized monkeys, a model for postmenopausal osteoporosis, showed that treatment with balicatib led to a reduction in bone resorption markers and an increase in BMD in the spine and hips. researchgate.netnih.gov These findings supported the translation of balicatib into clinical development.
Early-phase clinical trials in healthy volunteers and postmenopausal women with osteopenia or osteoporosis demonstrated that balicatib was generally well-tolerated and produced a dose-dependent reduction in bone resorption biomarkers, such as C-terminal telopeptide of type I collagen (CTX) and N-terminal telopeptide of type I collagen (NTx). researchgate.netpage-meeting.org For example, at a 25 mg dose, balicatib achieved approximately 90% suppression of cathepsin K activity. nih.govnih.gov
Challenges in Preclinical Cathepsin K Inhibitor Development: Insights from Balicatib Maleate
Despite its promising initial results, the development of balicatib was ultimately halted due to challenges that emerged during later-stage clinical trials. These challenges highlight some of the key difficulties in the preclinical and clinical development of cathepsin K inhibitors.
A significant issue for balicatib was its lysosomotropic nature. nih.govjoycelab.org As a basic compound, balicatib tended to accumulate in the acidic environment of lysosomes, the cellular compartment where cathepsins are active. nih.gov This accumulation led to a dramatic decrease in its selectivity in cell-based assays compared to in vitro enzyme assays. nih.gov
This reduced cellular selectivity is believed to have contributed to off-target effects, most notably morphea-like skin reactions (skin thickening and hardening) observed in some patients. mdpi.comnih.govnih.gov It is hypothesized that the high concentration of balicatib in the lysosomes of skin cells led to the inhibition of other cathepsins, such as cathepsin S, which are important for skin homeostasis. nih.govjoycelab.org These adverse events ultimately led to the discontinuation of balicatib's development. nih.gov
The experience with balicatib underscored the importance of:
Assessing cellular selectivity early in development: Relying solely on in vitro enzyme assays can be misleading for lysosomotropic compounds.
Understanding the physiological roles of cathepsins in different tissues: Off-target inhibition in tissues other than bone can lead to unexpected and serious side effects.
Designing non-basic scaffolds: To avoid the issue of lysosomotropism, subsequent efforts in the field have focused on developing non-basic cathepsin K inhibitors. mdpi.com
Advanced Research Methodologies and Analytical Techniques in Balicatib Maleate Studies
Spectroscopic and Chromatographic Characterization Methods for Compound Analysis
The structural integrity and purity of Balicatib (B1667721) maleate (B1232345) are critical for accurate in vitro and in vivo studies. High-performance liquid chromatography (HPLC) is a fundamental technique used to determine the purity of the compound, ensuring it is free from contaminants and degradation products that could confound experimental results. tocris.com Coupled with mass spectrometry (LC-MS/MS), this method allows for precise identification and quantification of the compound and its metabolites in biological samples. google.com
Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic techniques are employed to confirm the chemical structure of Balicatib maleate. These methods provide detailed information about the molecular arrangement, ensuring the correct compound is being studied.
Biochemical Assays for Enzyme Kinetics and Inhibition Constant Determination
Biochemical assays are crucial for characterizing the interaction between Balicatib and its target enzyme, cathepsin K, as well as other related proteases. pathoindia.com These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of an inhibitor. pathoindia.commdpi.com
Enzyme Kinetics:
Kinetic assays are performed to determine key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). researchgate.net These parameters provide insight into the enzyme's affinity for its substrate and its catalytic efficiency. researchgate.net The full progress curve of the enzymatic reaction is often analyzed to detect any complex time-dependent kinetic behaviors. mdpi.com
Inhibition Constant (IC50 and Ki) Determination:
The potency of Balicatib as a cathepsin K inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. tocris.commedchemexpress.comrndsystems.com IC50 values are determined through in vitro enzyme assays using purified enzymes. apexbt.comtandfonline.com For Balicatib, IC50 values have been established for human, rat, and mouse cathepsin K, as well as for other cathepsins like B, L, and S, to assess its selectivity. tocris.commedchemexpress.comrndsystems.com For instance, Balicatib exhibits potent inhibition of human cathepsin K with an IC50 of 1.4 nM, while showing significantly higher IC50 values for cathepsins L, B, and S, indicating high selectivity in enzymatic assays. tocris.comrndsystems.com
The inhibition constant (Ki) provides a more absolute measure of the inhibitor's binding affinity. The determination of these constants is essential for understanding the inhibitor's mechanism of action. researchgate.net
Table 1: In Vitro Inhibitory Activity of Balicatib Against Various Cathepsins
| Cathepsin Target | IC50 (nM) | Species | Reference |
| Cathepsin K | 22 | - | medchemexpress.com |
| Cathepsin B | 61 | - | medchemexpress.com |
| Cathepsin L | 48 | - | medchemexpress.com |
| Cathepsin S | 2900 | - | medchemexpress.com |
| Human Cathepsin K | 1.4 | Human | tocris.comrndsystems.com |
| Rat Cathepsin K | 56 | Rat | tocris.comrndsystems.com |
| Mouse Cathepsin K | 480 | Mouse | tocris.comrndsystems.com |
Cell-Based Assays for Compound Permeability and Intracellular Accumulation
Cell-based assays are instrumental in evaluating how Balicatib behaves in a more physiologically relevant environment, providing insights into its ability to cross cell membranes and accumulate within cells. nih.gov
Permeability Assays:
Models like the Caco-2 cell line, derived from human colorectal adenocarcinoma, are widely used to predict the intestinal absorption of orally administered drugs. nih.govmedtechbcn.comresearchgate.netmdpi.comcore.ac.uk These cells form a monolayer that mimics the intestinal epithelial barrier. medtechbcn.commdpi.com By measuring the rate at which Balicatib crosses this monolayer, researchers can estimate its apparent permeability coefficient (Papp). medtechbcn.com This data helps classify the compound's permeability as high, medium, or low. medtechbcn.com
Intracellular Accumulation:
Due to its basic nature, Balicatib has been shown to be lysosomotropic, meaning it can accumulate in the acidic environment of lysosomes. apexbt.comtandfonline.comrsc.org This accumulation can lead to a loss of selectivity in cell-based assays compared to in vitro enzyme assays. apexbt.comtandfonline.com Studies using human dermal fibroblasts have evaluated the intracellular accumulation of collagen as an indirect measure of off-target effects within the cell. ebi.ac.uk At concentrations up to 10 μM, Balicatib showed minimal accumulation of Type I collagen. medchemexpress.com
Imaging Techniques for Bone Microarchitecture Analysis in Preclinical Models
In preclinical studies, particularly those involving animal models of osteoporosis, advanced imaging techniques are employed to non-invasively assess changes in bone microarchitecture in response to treatment with Balicatib. nih.govnih.gov
High-Resolution Peripheral Quantitative Computed Tomography (HR-pQCT):
HR-pQCT is a state-of-the-art X-ray imaging technique that provides detailed three-dimensional images of bone at peripheral sites like the wrist and ankle. nih.govwustl.edu It allows for the quantification of various microstructural parameters, including trabecular number, thickness, and cortical porosity, without the need for invasive bone biopsies. wustl.edu
High-Resolution Magnetic Resonance Imaging (HR-MRI):
HR-MRI is another non-invasive imaging modality used to assess bone microarchitecture. nih.govnih.govmdpi.com It offers the advantage of not using ionizing radiation. nih.govmdpi.com HR-MRI can provide information on trabecular bone structure and has been used to study the effects of anti-osteoporotic drugs. mdpi.comresearchgate.net
These imaging techniques were utilized in studies with ovariectomized monkeys, a model for postmenopausal osteoporosis, to evaluate the effects of Balicatib on bone mineral density and structure. nih.gov
Molecular Biology Approaches for Gene and Protein Expression Analysis
Molecular biology techniques are essential for understanding the downstream effects of Balicatib on cellular pathways by analyzing changes in gene and protein expression.
Gene Expression Analysis:
Total RNA can be extracted from tissues and cells treated with Balicatib to analyze changes in gene expression. mdpi.com Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are used to quantify the mRNA levels of specific genes of interest. mdpi.com
Protein Expression Analysis:
Immunoblotting, also known as Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. nih.govbiorxiv.org In studies involving Balicatib, immunoblotting has been used to analyze the expression levels of various proteins in different cell types. For example, in primary trabecular meshwork (PTM) cells, treatment with Balicatib led to a significant increase in the protein expression of COL1A (collagen type I alpha 1 chain) and fibronectin after 24 hours. mdpi.comnih.gov It also resulted in an increase in phosphorylated cofilin (p-cofilin) without altering the levels of vinculin, fascin-1, or total cofilin. nih.govresearchgate.net Furthermore, Balicatib treatment did not cause significant changes in the protein levels of cathepsin B (CTSB). nih.gov In other studies with Caki cells, Balicatib was shown to induce the upregulation of Bim and Bax expression, while down-regulating c-FLIP and Mcl-1. researchgate.net
Table 2: Summary of Protein Expression Changes Induced by Balicatib in Cell-Based Assays
| Cell Type | Protein | Change in Expression | Reference |
| Primary Trabecular Meshwork (PTM) | COL1A | Increased | mdpi.comnih.gov |
| Primary Trabecular Meshwork (PTM) | Fibronectin (FN) | Increased | mdpi.comnih.gov |
| Primary Trabecular Meshwork (PTM) | Phospho-cofilin (p-cofilin) | Increased | nih.govresearchgate.net |
| Primary Trabecular Meshwork (PTM) | Vinculin | No Change | nih.govresearchgate.net |
| Primary Trabecular Meshwork (PTM) | Fascin-1 | No Change | nih.govresearchgate.net |
| Primary Trabecular Meshwork (PTM) | Total cofilin (t-cofilin) | No Change | nih.govresearchgate.net |
| Primary Trabecular Meshwork (PTM) | Cathepsin B (CTSB) | No Change | nih.gov |
| Caki Cells | Bim | Increased | researchgate.net |
| Caki Cells | Bax | Increased | researchgate.net |
| Caki Cells | c-FLIP | Decreased | researchgate.net |
| Caki Cells | Mcl-1 | Decreased | researchgate.net |
Future Directions and Emerging Research Perspectives
Exploration of Cathepsin K's Role in Non-Skeletal Pathologies
Initially recognized almost exclusively as a bone-resorbing enzyme expressed in osteoclasts, Cathepsin K is now known to be involved in the turnover of extracellular matrix proteins in numerous other tissues. nih.govfrontiersin.org This expanded understanding has opened avenues for investigating CatK inhibitors in a variety of non-skeletal diseases.
Osteoarthritis (OA) and Rheumatoid Arthritis (RA): Cathepsin K is implicated in the degradation of type II collagen and aggrecan, the primary components of articular cartilage. frontiersin.orgoup.com This suggests a potential role for CatK inhibitors in treating degenerative joint diseases. oup.comdntb.gov.ua Preclinical studies have shown that CatK inhibition can suppress cartilage degradation and bone loss in animal models of arthritis. frontiersin.org A novel selective CatK inhibitor, MIV-711, was found to reduce cartilage volume loss in a Phase IIa trial for OA, although it did not impact pain. frontiersin.orgthe-rheumatologist.org This highlights the potential for these inhibitors as disease-modifying agents in rheumatological conditions. mdpi.com
Atherosclerosis and Vascular Disease: Evidence suggests Cathepsin K plays a role in cardiovascular diseases. nih.gov It is expressed in atherosclerotic lesions and may contribute to plaque progression. frontiersin.orgnih.gov The enzyme's ability to degrade elastin, a key component of vascular walls, points to its involvement in vascular remodeling and inflammation. nih.govoup.com This association offers a compelling rationale for exploring CatK inhibitors in the context of atherosclerosis, potentially offering a dual therapy for both skeletal and cardiovascular disorders. nih.gov
Cancer: Cathepsin K expression is stimulated by inflammatory cytokines and has been linked to tumor progression, invasion, and metastasis, particularly in breast and prostate cancer. frontiersin.orggoogle.com In preclinical models of breast cancer bone metastasis, CatK inhibitors have been shown to reduce osteolytic lesions and skeletal tumor burden. aacrjournals.org
Other Pathologies: Emerging research has correlated elevated CatK levels with conditions such as pulmonary fibrosis, chronic subdural hematoma, and even viral diseases, where proteases are essential for viral replication. frontiersin.orgfrontiersin.orggoogle.com
Development of Novel Cathepsin K Inhibitor Classes (e.g., Ectosteric Modulators, Phytochemicals)
The challenges faced by early active-site inhibitors like balicatib (B1667721) and odanacatib (B1684667), which were discontinued (B1498344) due to off-target effects, have spurred the development of new classes of inhibitors with potentially improved safety profiles. mdpi.comnih.gov
Ectosteric and Allosteric Modulators: A promising strategy involves targeting ectosteric or allosteric sites, which are locations on the enzyme remote from the active site. oup.comnih.gov Inhibitors that bind to these sites can modulate enzyme activity without directly blocking substrate binding, which may offer greater selectivity and fewer side effects. nih.govmdpi.com For instance, tanshinones, compounds isolated from the medicinal plant Salvia miltiorrhiza, have been identified as ectosteric inhibitors that selectively block the collagenase activity of CatK without affecting its activity towards other substrates. nih.gov The compound Tanshinone IIA sulfonic sodium (T06) was shown to bind to an ectosteric site and inhibit bone resorption in preclinical models. nih.gov This approach is gaining recognition as a sophisticated strategy in drug design. nih.gov
Phytochemicals: Natural compounds derived from plants, known as phytochemicals, represent a vast and largely untapped resource for new CatK inhibitors. mdpi.commdpi.com They offer structural diversity and are often associated with favorable safety profiles. dntb.gov.uaresearchgate.net Although they sometimes exhibit lower potency compared to synthetic compounds, their unique chemical frameworks make them attractive scaffolds for further optimization. mdpi.comnih.gov
| Phytochemical | Source | Reported IC₅₀ against Cathepsin K |
|---|---|---|
| AC-5-1 | Plant-derived | Varying values reported mdpi.com |
| Cycloaltilisin 6 | Plant-derived | Moderate inhibitory activity mdpi.commdpi.com |
| Cycloaltilisin 7 | Plant-derived | Varying values reported mdpi.com |
| Nicolaioidesin C | Boesenbergia pandurata | 4.4 µM mdpi.com |
| Panduratin A | Plant-derived | Moderate inhibitory activity mdpi.commdpi.com |
| Kushennol F | Radix Dipsaci | Identified as potential interactor researchgate.net |
| Sophoraflavanone G | Radix Dipsaci | Identified as potential interactor researchgate.net |
Integration of Computational Chemistry and Artificial Intelligence in Inhibitor Design
Modern drug discovery is increasingly leveraging computational power to design more effective and selective drugs. mdpi.com The development of CatK inhibitors is benefiting significantly from these advanced techniques.
Structure-Based Drug Design: High-resolution X-ray crystal structures of Cathepsin K allow for detailed molecular docking studies. pnas.orgtandfonline.com This enables researchers to computationally screen large libraries of compounds to identify those that are likely to bind to the enzyme's active or allosteric sites. nih.govmdpi.com This approach was used to identify the first small-molecule allosteric inhibitor of CatK. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.com By analyzing a large dataset of known CatK inhibitors, researchers can build predictive models to guide the design of new molecules with enhanced potency and selectivity. tandfonline.com
Artificial Intelligence (AI) and Machine Learning: AI-based approaches are being used to develop sophisticated prediction models. tandfonline.comresearchgate.net Machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent through traditional analysis. tandfonline.com This synergy between QSAR, molecular docking, and machine learning models strengthens the foundation for developing novel and more resilient CatK inhibitors. tandfonline.com
Investigating Mechanisms of Bone Formation Stimulation by Cathepsin K Inhibition
A unique and clinically significant observation with CatK inhibitors is their ability to decrease bone resorption while preserving, or in some cases, increasing bone formation. nih.govnih.gov This uncoupling of bone resorption and formation is a key differentiator from other antiresorptive therapies and is an active area of investigation.
Osteoclast-Osteoblast Communication: CatK inhibitors appear to promote the crosstalk between osteoclasts (cells that resorb bone) and osteoblasts (cells that form bone). oup.com While the inhibitors impair the ability of osteoclasts to degrade the collagen matrix, the osteoclasts remain on the bone surface and may continue to secrete signaling factors that recruit and activate osteoblasts. oup.comnih.govresearchgate.net
Release of Matrix-Bound Growth Factors: The bone matrix is a rich reservoir of growth factors, such as Transforming Growth Factor-beta (TGF-β) and Insulin-like Growth Factor-1 (IGF-1). It is hypothesized that inhibiting CatK leads to a less destructive resorption process, which may alter the release and activation of these growth factors in a way that favors bone formation. jci.org
Periostin Degradation and Wnt Signaling: Recent research has identified periostin (Postn), a protein in the bone matrix, as a direct target for degradation by CatK. esceo.org By inhibiting CatK, periostin levels increase, particularly at the periosteum (the outer surface of cortical bone). Elevated periostin then activates the Wnt-β-catenin signaling pathway, a critical pathway for stimulating bone formation. esceo.org This mechanism may explain the notable increases in cortical bone thickness observed with CatK inhibition. esceo.org
Research on Combination Therapies Involving Cathepsin K Inhibition in Preclinical Models
To maximize therapeutic benefit, particularly in severe osteoporosis, researchers are exploring combination therapies that pair CatK inhibitors with other bone-active agents. mdpi.com
Combination with Anabolic Agents: Combining an antiresorptive agent like a CatK inhibitor with an anabolic (bone-building) agent such as parathyroid hormone (PTH) is a logical approach. mdpi.comnih.gov In a preclinical study using ovariectomized rats, the concurrent administration of a CatK inhibitor (ONO-KK1-300-01) and PTH resulted in an additive beneficial effect on bone mineral density. nih.gov The combination significantly increased bone formation markers and BMD to levels higher than either treatment alone. nih.gov
Combination in Cancer Metastasis: In preclinical models of breast cancer bone metastasis, the CatK inhibitor L-235 was evaluated both as a preventative and a treatment agent. aacrjournals.org These studies provide a basis for considering CatK inhibitors as part of a combination regimen to manage skeletal-related events in cancer patients. aacrjournals.org The potential to combine potent oral CatK inhibitors with other oncology agents offers a novel therapeutic approach for managing metastatic bone disease. aacrjournals.org
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Balicatib maleate to ensure reproducibility?
- Methodological Answer :
- Synthesis : Use validated synthetic routes (e.g., esterification or salt formation) with stoichiometric control. For maleate salt formation, ensure precise pH adjustment and crystallization conditions to optimize yield and purity .
- Characterization : Employ a combination of techniques:
- Purity : HPLC (≥99.5% purity threshold) with UV detection at λmax relevant to Balicatib’s chromophore .
- Structural Confirmation : <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Crystallinity : X-ray diffraction (XRD) to confirm salt formation and polymorphic stability .
- Documentation : Report detailed procedures, including solvent selection, reaction times, and purification steps, in the main manuscript or supplementary materials .
Q. How should researchers design in vitro assays to evaluate this compound’s inhibitory activity against target enzymes?
- Methodological Answer :
- Enzyme Selection : Use recombinant enzymes (e.g., cathepsin K) in buffer systems mimicking physiological conditions (pH 7.4, 37°C) .
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC50 values. Include positive controls (e.g., odanacatib for cathepsin K) .
- Data Validation : Perform triplicate runs with statistical analysis (mean ± SD) and account for solvent interference (e.g., DMSO ≤0.1% v/v) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in this compound’s pharmacokinetic (PK) data across species?
- Methodological Answer :
- Meta-Analysis : Compile PK parameters (e.g., Cmax, t1/2) from preclinical studies and assess interspecies variability using allometric scaling .
- Confounding Factors : Evaluate differences in metabolism (e.g., CYP450 isoforms), protein binding, or tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to isolate variables .
- Experimental Replication : Redesign in vivo studies with standardized protocols (dose, sampling intervals, and analytical methods) to minimize variability .
Q. How can researchers optimize experimental designs for this compound’s in vivo efficacy studies in osteoporosis models?
- Methodological Answer :
- Animal Model Selection : Use ovariectomized (OVX) rodents or non-human primates with bone density measurements via micro-CT .
- Endpoint Selection : Include biomechanical testing (e.g., femoral strength) and biomarkers (e.g., CTX-I for bone resorption) .
- Statistical Power : Calculate sample size using preliminary data to ensure adequate power (α=0.05, β=0.2). Address ethical constraints via 3R principles (Replacement, Reduction, Refinement) .
Q. What analytical approaches are recommended for detecting and quantifying this compound’s metabolites in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation or solid-phase extraction (SPE) with internal standards (e.g., deuterated analogs) .
- Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode for specificity. Validate methods per ICH guidelines (accuracy: 85–115%, precision: RSD ≤15%) .
- Data Interpretation : Use software (e.g., Skyline) for metabolite identification and quantify using calibration curves with matrix-matched standards .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?
- Methodological Answer :
- Hypothesis Testing : Evaluate bioavailability limitations (e.g., solubility, first-pass metabolism) via parallel assays:
- Solubility : Shake-flask method in biorelevant media (FaSSIF/FeSSIF) .
- Permeability : Caco-2 cell monolayers with P-gp inhibition studies .
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects or compensatory pathways in vivo .
Q. What frameworks support robust statistical analysis of this compound’s dose-dependent toxicity data?
- Methodological Answer :
- Dose-Response Modeling : Fit data to Hill or log-logistic models using software (e.g., GraphPad Prism). Calculate LD50 and NOAEL .
- Uncertainty Quantification : Apply Monte Carlo simulations to assess variability in toxicity thresholds .
- Reporting : Include 95% confidence intervals and effect size metrics (e.g., Cohen’s d) in toxicity profiles .
Supplementary Data and Reproducibility
Q. What supplementary data are critical for validating this compound’s mechanistic studies?
- Methodological Answer :
- Raw Data : Provide NMR/FT-IR spectra, chromatograms, and crystallographic coordinates in supplementary files .
- Code Sharing : Deposit scripts for statistical analysis (e.g., R/Python) in repositories like GitHub .
- Experimental Replicates : Include negative/positive controls and independent replication data to confirm findings .
Tables for Key Comparisons
Table 1 : Analytical Techniques for this compound Characterization
| Technique | Application | Acceptance Criteria | Reference |
|---|---|---|---|
| HPLC-UV | Purity assessment | ≥99.5%, peak asymmetry ≤2.0 | |
| HRMS | Molecular weight confirmation | Δ mass ≤5 ppm | |
| XRD | Polymorph identification | R-factor ≤0.05 |
Table 2 : Common Pitfalls in this compound Studies
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Inconsistent IC50 values | Standardize enzyme lots and assay conditions | |
| Low in vivo bioavailability | Optimize formulation (e.g., nanosuspensions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
